[2-(Cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine
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Overview
Description
2-(Cyclohex-1-en-1-yl)ethylamine is an organic compound with the molecular formula C14H27N. This compound is characterized by the presence of a cyclohexene ring and an amine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine typically involves the reaction of cyclohexene with ethylamine under controlled conditions. One common method involves the use of ethylamine as a substrate, which is then reacted with cyclohexene in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as distillation and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Chemistry
In chemistry, 2-(Cyclohex-1-en-1-yl)ethylamine is used as a substrate in various reactions, including allylic hydroxylation, which is essential for the preparation of thin films and single crystals .
Biology
The compound’s amine group makes it a valuable intermediate in the synthesis of biologically active molecules, which can be used in drug development and other biological research .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including their use as intermediates in the synthesis of pharmaceuticals .
Industry
Industrially, 2-(Cyclohex-1-en-1-yl)ethylamine is used in the production of optoelectronic-compatible heterostructures, which are crucial for developing advanced electronic devices .
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes . The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-1-en-1-yl)ethylamine: Similar in structure but with an ethyl group instead of a 3-methylpentan-2-yl group.
2-(1-Cyclohexenyl)ethylamine: Lacks the additional alkyl group, making it less complex.
2-(Cyclohex-1-en-1-yl)acetaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
The uniqueness of 2-(Cyclohex-1-en-1-yl)ethylamine lies in its specific structure, which combines a cyclohexene ring with a 3-methylpentan-2-yl group. This combination provides unique chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C14H27N |
---|---|
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C14H27N/c1-4-12(2)13(3)15-11-10-14-8-6-5-7-9-14/h8,12-13,15H,4-7,9-11H2,1-3H3 |
InChI Key |
BSXLKUPBJKBFFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCCC1=CCCCC1 |
Origin of Product |
United States |
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